molecular formula C9H11NO3 B1584001 4-Hydroxy-N-(2-hydroxyethyl)benzamide CAS No. 75268-14-3

4-Hydroxy-N-(2-hydroxyethyl)benzamide

Cat. No. B1584001
CAS RN: 75268-14-3
M. Wt: 181.19 g/mol
InChI Key: KSTDBMBMMLISJA-UHFFFAOYSA-N
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Description

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid substance .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-Hydroxy-N-(2-hydroxyethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “4-Hydroxy-N-(2-hydroxyethyl)benzamide” is 1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a solid substance . The melting point is reported to be between 155-156 degrees Celsius .

Scientific Research Applications

Antitumor Properties

4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives have shown promise in antitumor applications. For example, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide is being investigated for its potential as an antitumor agent, with studies focusing on its activity both in vitro and in vivo (Santos et al., 2013).

Role in Synthesis Processes

Research has focused on the synthesis of various benzamide derivatives from 4-Hydroxy-N-(2-hydroxyethyl)benzamide. This includes the development of efficient synthetic strategies for producing new derivatives with potential biological activity. For instance, research on improving the synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine underlines the importance of this compound in synthetic chemistry (Dian, 2010).

Applications in Coordination Chemistry

In coordination chemistry, 4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives are used to create metalloligands, which are then reacted with lanthanide salts to form various complexes. These complexes have shown potential in the development of single-molecule and single-chain magnets (Costes et al., 2010).

Antibacterial Properties

Benzamide derivatives like N-hydroxy-2-(4-methylbenzamido)benzamide have been studied for their antibacterial properties. These compounds have shown potential in combating bacterial strains, with the focus on their crystal structure and molecular interaction analysis (Ibnouf et al., 2021).

Potential in Heart Failure Treatment

Certain benzamide derivatives, such as 4-hydroxy-furanyl-benzamide, are being explored for their biological activity against heart failure. These studies are particularly focused on their effects in ischemia-reperfusion injury models and their potential mechanisms of action (Figueroa‐Valverde et al., 2022).

Photocatalytic Applications

Research has also been conducted on the photocatalytic activity of compounds related to 4-Hydroxy-N-(2-hydroxyethyl)benzamide, such as their use in water decontamination technology. This includes studies on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for oxidation processes under visible light (Bessekhouad et al., 2005).

Development of Selective Inhibitors

4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives are instrumental in the development of selective inhibitors for various enzymes. An example is the discovery of hydroxamic acid-based small molecules that selectively inhibit histone deacetylase 6, showing potential in cancer therapy (Lee et al., 2013).

Safety And Hazards

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is classified as harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .

properties

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDBMBMMLISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226232
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N-(2-hydroxyethyl)benzamide

CAS RN

75268-14-3
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 80 g of methyl 4-hydroxybenzoate and 120 ml of ethanolamine was heated at 150° C. for five hours during which time 14.2 ml of methanol was distilled off. The excess ethanolamine was removed in vacuo, and the residue was treated with two 150 ml portions of chloroform. The chloroform was removed in vacuo and the residual oil dissolved in acetone from which the product crystallized to give 45.3 g of N-(2-hydroxyethyl)-4-hydroxybenzamide.
Quantity
80 g
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120 mL
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14.2 mL
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Synthesis routes and methods II

Procedure details

A mixture of 128.40g (.60 moles) of phenyl-4-hydroxybenzoate and 36.97g 606 moles) of ethanolamine was heated to 150° C. while stirring under a nitrogen atmosphere. After 2 hours at 150° C. the amber melt was cooled to ~150° C. and then poured into 1000 ml of chloroform. Within a few minutes a solid yellow precipitate formed. The precipitate was isolated by vacuum filtration washed with fresh chloroform and then air dried. This material was identified by NMR and IR spectroscopy as N-(2-hydroxyethyl)-p-hydroxybenzamide. A 95% yield was obtained.
[Compound]
Name
128.40g
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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